molecular formula C13H18N2O B185013 Acetophenone, 4'-(4-methyl-1-piperazinyl)- CAS No. 26586-55-0

Acetophenone, 4'-(4-methyl-1-piperazinyl)-

Cat. No. B185013
CAS RN: 26586-55-0
M. Wt: 218.29 g/mol
InChI Key: IRIZGAMYKHTLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053470

Procedure details

A solution of 1120 g. of N-methylpiperazine and 755 g. of p-fluoroacetophenone in 1920 ml. of dimethyl-sulfoxide is heated at 95° for 16 hours, then evaporated at reduced pressure. The residue is poured into 8 liters of water and the solution is basified with 440 g. of 50% aqueous sodium hydroxide and cooled. The precipitate of p-(4-methyl-1-piperazinyl)acetophenone is collected by filtration, washed with water and dried; m.p. 97°-99°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.F[C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1>CS(C)=O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
The residue is poured into 8 liters of water
TEMPERATURE
Type
TEMPERATURE
Details
of 50% aqueous sodium hydroxide and cooled
FILTRATION
Type
FILTRATION
Details
The precipitate of p-(4-methyl-1-piperazinyl)acetophenone is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.